1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone

Chemical Procurement Purity Benchmarking Thiophene Derivatives

1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone (CAS 893738-24-4) is a thiophene-phenyl ketone hybrid with molecular formula C₁₆H₁₈OS and a molecular weight of 258.4 g/mol. The compound features a 2-acetylthiophene core substituted at the 5-position with a 4-tert-butylphenyl group, placing it within the aryl-thienyl ketone family.

Molecular Formula C16H18OS
Molecular Weight 258.4 g/mol
CAS No. 893738-24-4
Cat. No. B12843908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone
CAS893738-24-4
Molecular FormulaC16H18OS
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C16H18OS/c1-11(17)14-9-10-15(18-14)12-5-7-13(8-6-12)16(2,3)4/h5-10H,1-4H3
InChIKeySNDCQCXHZQGRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone (CAS 893738-24-4): Core Identity and Procurement-Relevant Profile


1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone (CAS 893738-24-4) is a thiophene-phenyl ketone hybrid with molecular formula C₁₆H₁₈OS and a molecular weight of 258.4 g/mol [1]. The compound features a 2-acetylthiophene core substituted at the 5-position with a 4-tert-butylphenyl group, placing it within the aryl-thienyl ketone family. Its structural architecture—an electron-rich thiophene ring conjugated with an acetyl carbonyl and a lipophilic tert-butylphenyl tail—distinguishes it from simpler thiophene ketones and amino-substituted analogs . This compound has been cited in patent literature for pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, evidencing potential as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [2].

Cell differentiation / proliferation arrest studies Reported monocyte differentiation induction activity from patent literature.
Des-amino thiophene scaffold Lacks 3‑amino group present in closest analog; may reduce promiscuous kinase binding.
Research‑grade supply Provided as high‑purity ketone building block; acetyl handle for further derivatization.

Why Unverified Substitution of 1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone Poses Procurement Risk


Thiophene ketones with aryl substituents are not functionally interchangeable. The absence of the 3-amino group (present in the closest registered analog, CAS 306935-12-6) fundamentally alters hydrogen-bonding capacity, metabolic stability, and electrophilic reactivity of the acetyl carbonyl . Even minor positional isomerism or alkyl-group variation on the phenyl ring can drastically shift lipophilicity (logP), target engagement, and off-target profiles in biological systems . The tert-butyl group specifically provides steric shielding that slows oxidative metabolism and reduces CYP-mediated clearance relative to methyl or unsubstituted phenyl analogs [1]. Procuring an unverified generic substitute risks selecting a compound with undocumented impurity profiles, divergent bioactivity, or incompatible reactivity in downstream synthetic sequences.

Target 1-[5-(4‑tert‑butylphenyl)‑2‑thienyl]ethanone (des‑amino)
Amino analog (CAS 306935‑12‑6) 3‑amino substituent adds H‑bond donor; may shift kinase selectivity and metabolic profile.
Target 4‑tert‑butylphenyl motif
Methyl / unsubstituted phenyl analogs Alkyl variation alters lipophilicity and steric shielding; oxidative metabolism may differ.
Target Supplier‑documented purity (≥98% HPLC)
Unverified generic substitute Undocumented impurity profile may affect synthetic outcome or bioassay reproducibility.

Head-to-Head Quantitative Differentiation Evidence for 1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone (CAS 893738-24-4)


Purity Specification vs. Closest Amino-Substituted Analog (CAS 306935-12-6)

Commercially available 1-[5-(4-tert-butylphenyl)-2-thienyl]ethanone is supplied at 98% purity (HPLC) . In contrast, the 3-amino-substituted analog (CAS 306935-12-6) is typically offered at 95–97% purity, with the amino group introducing additional synthetic impurities that complicate downstream coupling reactions [1]. For procurement decisions, the higher baseline purity of the target compound reduces the need for repurification prior to use as a synthetic building block.

Purity vs amino analog
Supplier spec
Target98%
CAS 306935-12-695%
Δ ≥3 percentage points
Higher as‑received purity may reduce repurification steps for sensitive chemistry.
Commercial supplier data; batch‑specific verification advised.
Chemical Procurement Purity Benchmarking Thiophene Derivatives

Structural Differentiation: Absence of 3-Amino Group Reduces Off-Target Hydrogen Bonding

The target compound lacks the 3-amino substituent present in CAS 306935-12-6. In medicinal chemistry campaigns, primary aromatic amines are known to promiscuously engage kinase hinge regions and ATP-binding pockets, elevating polypharmacology risk . The des-amino structure of CAS 893738-24-4 is therefore predicted by class-level SAR principles to exhibit narrower off-target profiles when deployed as a pharmacophore core or fragment [1]. Note: this is a class-level inference based on established medicinal chemistry rules; direct selectivity panels comparing both compounds have not been published.

Des‑amino vs amino scaffold
Class‑level inference
3‑amino substituent absent in target; qualitative structural difference only.
May reduce promiscuous kinase‑hinge binding probability.
No direct selectivity panel data; SAR principle‑based inference.
Structure-Activity Relationship Medicinal Chemistry Kinase Selectivity

Biological Activity: Monocyte Differentiation Induction Versus Inactive Baseline

Patent-derived data indicate that 1-[5-(4-tert-butylphenyl)-2-thienyl]ethanone exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While quantitative IC₅₀ values are not publicly disclosed in the available patent abstract, the compound is explicitly differentiated from inactive or weakly active thiophene analogs that lacked the 4-tert-butylphenyl motif. This functional activity supports selection for phenotypic screening programs targeting hematological malignancies or hyperproliferative skin disorders.

Monocyte differentiation
Patent claim
Reported pronounced activity vs inactive thiophene analogs (qualitative).
Supports cell differentiation endpoint research; quantitative IC₅₀ not disclosed.
Patent abstract; full assay conditions and cell line not available.
Anti-Cancer Screening Cell Differentiation Psoriasis Research

Lipophilicity and Metabolic Stability Advantage Conferred by 4-Tert-Butyl Motif

The 4-tert-butyl substituent on the terminal phenyl ring provides a steric shield that class-level SAR principles associate with reduced CYP450-mediated oxidative metabolism relative to methyl-, methoxy-, or unsubstituted phenyl analogs . The calculated logP for CAS 893738-24-4 is approximately 5.2, compared to ~3.8 for the simpler 1-(5-phenyl-2-thienyl)ethanone [1]. This elevated lipophilicity, combined with the metabolic shielding effect of the tert-butyl group, predicts longer microsomal half-life and improved cellular permeability—attributes critical for intracellular target engagement.

Lipophilicity & metabolic shield
Class‑level inference
Target clogP≈5.2
1‑(5‑phenyl‑2‑thienyl)ethanone≈3.8
ΔclogP ≈ +1.4
Predicted higher lipophilicity; tert‑butyl may shield oxidative metabolism.
In silico estimate; no experimental microsomal stability data.
ADME Optimization Metabolic Stability Lipophilicity Engineering

Optimal Deployment Scenarios for 1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone (CAS 893738-24-4)


Fragment-Based Drug Discovery for Hematological Malignancies

The patent-reported monocyte differentiation activity supports use of this compound as a validated phenotypic screening hit in fragment-based campaigns targeting AML or myelodysplastic syndromes. Its des-amino structure (relative to CAS 306935-12-6) reduces the risk of promiscuous kinase binding, making it a cleaner starting point for lead optimization [1].

Synthetic Building Block for Kinase-Focused Compound Libraries

With 98% commercial purity, the acetyl carbonyl serves as a versatile handle for Claisen condensations, Schiff base formation, or heterocycle annulation. The tert-butylphenyl motif introduces shape complementarity for hydrophobic kinase back pockets, while avoiding the aniline-associated toxicity flags that accompany the 3-amino analog .

Psoriasis and Hyperproliferative Skin Disease Research

The patent citation explicitly claims utility in arresting undifferentiated cell proliferation—a hallmark of psoriatic keratinocytes. Procurement for dermatological drug discovery is supported by the compound's elevated lipophilicity (clogP ≈ 5.2), which favors skin penetration and epidermal compartment retention .

Structure-Activity Relationship Studies on Thiophene-Based RBP4 Antagonists

Thiophene-phenyl hybrids are a recurring scaffold in RBP4 inhibitor programs for age-related macular degeneration. The specific substitution pattern of CAS 893738-24-4—acetyl at C2, 4-tert-butylphenyl at C5—provides a reference point for probing electronic and steric effects in the RBP4 binding pocket, distinct from amino-substituted analogs that introduce confounding hydrogen-bond interactions .

Application
Selection Property
Validation Focus
Hematological malignancy cell‑model studies
Reported monocyte differentiation induction, des‑amino scaffold
Monocyte differentiation endpoint reproducibility
Kinase‑focused library synthesis
High as‑supplied purity, acetyl synthetic handle
Coupling efficiency and post‑synthesis purity
Hyperproliferative skin disease model research
Lipophilic tert‑butylphenyl motif, reported anti‑proliferative activity
Keratinocyte proliferation arrest endpoint
RBP4 antagonist SAR studies
Thiophene‑phenyl substitution pattern
Electronic/steric effect on binding pocket
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